4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with a pyridine ring and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared.
Substitution with Pyridine: The piperazine core is then reacted with a pyridine derivative under suitable conditions, such as in the presence of a base or a catalyst.
Introduction of the Benzoyl Group: The final step involves the acylation of the piperazine-pyridine intermediate with 3-fluoro-4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzoyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The fluorine atom on the benzoyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible development as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine and pyridine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorine atom can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(3-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the methyl group.
4-(4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the fluorine atom.
4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-2-yl)piperazin-2-one: Pyridine ring is in a different position.
Uniqueness
The combination of the fluorine and methyl groups on the benzoyl moiety, along with the piperazine and pyridine rings, may confer unique properties such as enhanced binding affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
4-(3-fluoro-4-methylbenzoyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-12-4-5-13(9-15(12)18)17(23)20-7-8-21(16(22)11-20)14-3-2-6-19-10-14/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUCVIOZCYEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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